7-Nitroquinoline

Physical Chemistry Analytical Characterization Quality Control

7-Nitroquinoline is the essential 7-nitro isomer for regioselective synthesis of 7-aminoquinoline (anti-allergic agents) and furazano[4,3-h]quinoline (materials science). Its unique substitution pattern enables oxidative methylamination and SNH amidation distinct from other nitroquinoline isomers. Recent patents highlight it as a precursor for antibacterial and antitumor 7-nitro-8-hydroxyquinoline derivatives. Choose reliable supply with consistent quality for your medicinal chemistry and materials research.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 613-51-4
Cat. No. B188568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitroquinoline
CAS613-51-4
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)[N+](=O)[O-])N=C1
InChIInChI=1S/C9H6N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h1-6H
InChIKeyMXKZSCXYMSXOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitroquinoline (CAS 613-51-4): Chemical Identity and Core Properties for Research Procurement


7-Nitroquinoline is a mononitro-substituted quinoline heterocycle (C₉H₆N₂O₂, MW 174.16) characterized by a nitro group at the 7-position of the quinoline ring system [1]. This substitution pattern imparts distinct physicochemical properties and reactivity profiles that differentiate it from other nitroquinoline isomers and quinoline derivatives. The compound appears as yellow needle-like crystals or a light yellow solid, exhibits poor aqueous solubility but dissolves readily in common organic solvents such as ethanol, acetone, and benzene, and demonstrates stability under standard laboratory storage conditions .

Why Generic Substitution of 7-Nitroquinoline with Other Nitroquinoline Isomers Compromises Research Reproducibility


Nitroquinoline isomers (3-, 5-, 6-, 7-, and 8-substituted) exhibit divergent physical properties, synthetic accessibility, and reaction outcomes despite sharing identical molecular formulas and weights [1]. For instance, the 7-nitro isomer undergoes regioselective transformations such as oxidative methylamination and SNH amidation that yield structurally distinct products compared to its 6-nitro or 8-nitro counterparts [2]. Furthermore, the 7-nitro substitution pattern serves as a key precursor for biologically active derivatives, including 7-nitro-8-hydroxyquinoline compounds with documented antimicrobial and antitumor activities, underscoring that isomer selection directly impacts downstream synthetic utility and pharmacological relevance [3].

7-Nitroquinoline Quantitative Differentiation Evidence: Comparative Data for Informed Procurement Decisions


Melting Point Differentiation Among Nitroquinoline Isomers

The melting point of 7-nitroquinoline (129–132.5 °C) is substantially lower than that of 6-nitroquinoline (151–153.5 °C) and markedly higher than those of 5-nitroquinoline (72–74 °C) and 8-nitroquinoline (89–91.5 °C). These distinct thermal transitions provide a straightforward, non-destructive method for confirming isomer identity and assessing purity, which is critical for quality assurance in synthetic and analytical workflows [1][2][3][4].

Physical Chemistry Analytical Characterization Quality Control

Synthetic Yield Variability as a Function of Precursor Choice

The yield of 7-nitroquinoline is highly dependent on the synthetic route employed. Oxidation of 7-nitro-1,2,3,4-tetrahydroquinoline provides the target compound in approximately 80% yield, whereas the Skraup-type condensation of glycerol with 3-nitroaniline yields only about 35% . This quantitative difference directly informs process economics and route selection for scale-up, procurement of intermediates, or cost-effective laboratory synthesis.

Organic Synthesis Process Chemistry Route Scouting

Regioselective Reactivity in Oxidative Methylamination

Under oxidative methylamination conditions (liquid methylamine/potassium permanganate), 7-nitroquinoline undergoes regioselective mono-methylamination to yield a single methylamino-substituted product, whereas 3-nitro-, 5,7-dinitro-, and 6,8-dinitroquinoline isomers form detectable σ-adduct intermediates that can alter reaction outcomes and product distributions [1]. The reaction pathway and product identity are therefore isomer-dependent, making the 7-nitro isomer a defined and predictable substrate for this transformation.

Organic Synthesis Reaction Methodology Regioselectivity

Divergent Reaction Products with Hydroxylamine: Furazanoquinoline Formation

The reaction of various nitroquinoline isomers with hydroxylamine in alkaline potassium hydroxide yields distinct furazanoquinoline products depending on the position of the nitro substituent. 7-Nitroquinoline specifically affords furazano[4,3-h]quinoline, while 5-nitroquinoline produces furazano[3,4-f]quinoline and both 7- and 8-nitroquinoline yield furazano[4,3-h]quinoline [1]. This divergent reactivity demonstrates that the 7-nitro isomer cannot be substituted with a different isomer without altering the identity of the heterocyclic product.

Heterocyclic Chemistry Reaction Specificity Structure-Activity Relationships

Patent-Backed Utility as a Precursor for Bioactive 7-Nitro-8-hydroxyquinoline Derivatives

7-Nitroquinoline serves as the foundational scaffold for a class of 7-nitro-8-hydroxyquinoline derivatives that are the subject of a 2024 U.S. patent application (US 2024/246916 A1). These derivatives are claimed to possess antibacterial and antitumor activities, with the patent explicitly teaching their use in the treatment of infectious diseases and cancers [1]. This intellectual property landscape establishes the 7-nitro substitution pattern as a validated entry point for developing therapeutic candidates, whereas analogous 5-nitro-8-hydroxyquinoline compounds are claimed for antiviral (HPV) indications [2], indicating distinct biological applications based on nitro group position.

Medicinal Chemistry Drug Discovery Patent Analysis

Validated Application Scenarios for 7-Nitroquinoline (CAS 613-51-4) Based on Quantitative Evidence


Synthesis of 7-Aminoquinoline via Catalytic Hydrogenation

The nitro group of 7-nitroquinoline can be reduced to an amino group, yielding 7-aminoquinoline, a versatile intermediate for pharmaceutical and agrochemical synthesis. The reduction proceeds with high efficiency: using zinc dust in hydrochloric acid, yields of approximately 80% have been reported [1]. The 7-aminoquinoline product serves as a key building block for anti-allergic agents and other bioactive molecules, making 7-nitroquinoline an essential starting material for medicinal chemistry programs targeting these scaffolds [2].

Preparation of Furazano[4,3-h]quinoline Heterocycles

7-Nitroquinoline is the specific precursor for the synthesis of furazano[4,3-h]quinoline, a fused heterocyclic system of interest in materials science and as a potential pharmacophore. Treatment of 7-nitroquinoline with hydroxylamine under alkaline conditions yields this distinct furazanoquinoline isomer, whereas 5-nitroquinoline yields a different ring fusion pattern (furazano[3,4-f]quinoline) [1]. Researchers aiming to prepare the [4,3-h] isomer must procure 7-nitroquinoline specifically; substitution with 5-nitroquinoline will result in a different product.

Development of 7-Nitro-8-hydroxyquinoline Antibacterial and Antitumor Agents

Recent patent literature (US 2024/246916 A1) discloses that 7-nitro-8-hydroxyquinoline derivatives exhibit antibacterial and antitumor activities, positioning 7-nitroquinoline as the essential precursor for this emerging class of therapeutic candidates [1]. The patent claims methods of treating infectious diseases and cancers using these derivatives. In contrast, the 5-nitro-8-hydroxyquinoline series is directed toward antiviral applications, highlighting the unique biological profile accessible from the 7-nitro substitution pattern [2].

Oxidative Methylamination to Access Methylaminoquinoline Building Blocks

7-Nitroquinoline undergoes regioselective oxidative methylamination with liquid methylamine and potassium permanganate to afford the corresponding mono-methylamino derivative [1]. This transformation provides a controlled entry point to methylamino-substituted quinolines, which are valuable intermediates in the synthesis of dyes, fluorescent probes, and bioactive small molecules. The predictable regioselectivity of the 7-nitro isomer under these conditions distinguishes it from other nitroquinolines that may form complex product mixtures or detectable σ-adducts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.